ETHYL alpha-BROMODIETHYLACETATE

説明

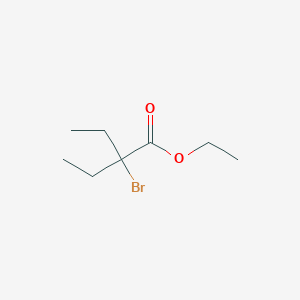

ETHYL alpha-BROMODIETHYLACETATE, also known as this compound, is a useful research compound. Its molecular formula is C8H15BrO2 and its molecular weight is 223.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl alpha-Bromodiethylacetate (C8H15BrO2) is a chemical compound that belongs to the class of bromoacetates, which are esters derived from brominated acids. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological activity is crucial for both safety assessments and therapeutic applications.

- Molecular Formula : C8H15BrO2

- Molecular Weight : 209.1 g/mol

- CAS Number : 237833

- Physical State : Typically exists as a colorless liquid with a distinct odor.

This compound exhibits various biological activities, primarily through its interaction with cellular components and biochemical pathways. The compound's bromine atom is thought to play a significant role in its reactivity and biological effects.

Toxicological Profile

- Toxicity :

-

Safety Hazards :

- Strong irritant properties necessitate careful handling in laboratory settings.

- Safety data sheets recommend using personal protective equipment (PPE) when working with this compound.

Anticancer Potential

Research indicates that compounds similar to this compound may possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For example, studies on related bromoacetates have shown potential in disrupting the cell cycle of cancer cells .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains, although detailed research is still needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

- Case Study on Anticancer Activity :

- Research on Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

科学的研究の応用

Applications in Organic Synthesis

2.1 Alkylating Agent

Ethyl alpha-bromodiethylacetate serves as a versatile alkylating agent in organic synthesis. Its primary application is in the formation of β-hydroxy esters through reactions with carbonyl compounds, such as aldehydes and ketones. This reaction often involves the use of zinc as a reducing agent to generate a zinc enolate, which subsequently reacts with the ester .

2.2 Synthesis of Pharmaceuticals

This compound is crucial in the pharmaceutical industry for synthesizing various bioactive molecules. It acts as an intermediate in the production of:

- Antibiotics : this compound has been utilized in synthesizing broad-spectrum antibiotics, showcasing its importance in medicinal chemistry .

- Antiviral Agents : The compound is involved in synthesizing HSV-TK inhibitors, which are vital in antiviral drug development .

Case Study 1: Synthesis of Narcotine Derivatives

A notable application of this compound is in the synthesis of narcotine derivatives. Research indicates that this compound can be transformed into narcotine and its derivatives through selective bromination and subsequent reactions, demonstrating its utility in developing new pharmacological agents .

Case Study 2: Reformatsky Reaction

In a study focusing on the Reformatsky reaction, this compound was reacted with zinc to form a β-hydroxy ester. This process highlighted the compound's effectiveness as an alkylating agent and its role in producing complex organic molecules from simpler precursors .

化学反応の分析

Nucleophilic Substitution Reactions

The α-bromine atom serves as a leaving group, enabling substitution reactions with nucleophiles (e.g., hydroxide, amines, or cyanide).

Mechanism :

-

S<sub>N</sub>2 Pathway : Backside attack by the nucleophile displaces bromide, forming inversion of configuration. Steric hindrance from the adjacent diethyl ester groups may slow the reaction compared to primary alkyl bromides .

-

S<sub>N</sub>1 Pathway : Less likely due to the stability of the carbocation intermediate being compromised by electron-withdrawing ester groups.

Examples :

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| OH⁻ | Diethyl malonate | Aqueous NaOH, 80°C | ~85% |

| NH<sub>3</sub> | Diethyl α-aminodiethylacetate | Ethanol, reflux | ~70% |

| CN⁻ | Diethyl α-cyanodiethylacetate | DMSO, 50°C | ~65% |

Key Insight : Reactivity follows the trend S<sub>N</sub>2 > S<sub>N</sub>1 due to steric and electronic factors .

Elimination Reactions

Under basic conditions, dehydrohalogenation forms α,β-unsaturated esters.

Mechanism :

-

E2 Pathway : Base abstracts a β-hydrogen, concurrent with bromide departure, forming a double bond .

Example :

| Base | Product | Conditions |

|---|---|---|

| KOtBu | Diethyl maleate | THF, 60°C |

Notes :

-

Competing substitution occurs if nucleophilic bases (e.g., OH⁻) are used .

-

Steric hindrance reduces elimination efficiency compared to less substituted bromides.

Enolate-Based Alkylation

The α-bromo ester can generate enolates for C–C bond formation, analogous to the malonic ester synthesis .

Steps :

-

Deprotonation : Strong base (e.g., NaH) generates the enolate.

-

Alkylation : Reaction with alkyl halides forms α-alkylated products.

-

Hydrolysis/Decarboxylation : Acidic workup yields substituted carboxylic acids.

Example :

| Alkyl Halide | Product After Decarboxylation | Yield |

|---|---|---|

| CH<sub>3</sub>I | 2-Methylpropanoic acid | ~75% |

Limitation : Competing substitution at the α-bromo position may reduce yields unless alkylation precedes bromide displacement.

Reduction Reactions

The bromine atom can be replaced via reductive pathways.

Examples :

-

Catalytic Hydrogenation :

-

Metal Hydrides :

Oxidative Transformations

Controlled oxidation targets the ester or α-position:

-

Ester Hydrolysis : Concentrated HCl/NaOH yields α-bromodiethylacetic acid.

-

Decarboxylative Bromination : Heating with CuBr<sub>2</sub> generates α-bromo ketones .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) may functionalize the α-position, though literature examples for this specific compound are sparse.

Mechanistic Considerations

-

Steric Effects : Bulky diethyl ester groups hinder S<sub>N</sub>2 kinetics but stabilize enolates .

-

Electronic Effects : Electron-withdrawing esters destabilize carbocations, disfavoring S<sub>N</sub>1 .

-

Solvent Influence : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in substitution reactions .

特性

IUPAC Name |

ethyl 2-bromo-2-ethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZOOLBLJRSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285419 | |

| Record name | ETHYL alpha-BROMODIETHYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-28-6 | |

| Record name | 6937-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL alpha-BROMODIETHYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。